![molecular formula C26H37NO3 B569814 (R)-5-Isopropylcarbonyloxymethyl Tolterodine CAS No. 1380491-70-2](/img/new.no-structure.jpg)
(R)-5-Isopropylcarbonyloxymethyl Tolterodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Isopropylcarbonyloxymethyl Tolterodine is a chiral compound known for its potent muscarinic receptor antagonistic properties. It is primarily used in the treatment of overactive bladder syndrome, which includes symptoms such as urinary incontinence, urgency, and frequency . The compound is marketed as the l-tartrate salt of the ®-enantiomer, which is the active form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves several steps, with the key step being the lithiation/borylation-protodeboronation of a homoallyl carbamate . This process can be optimized using magnesium bromide in methanol, leading to high yield and enantioselectivity . The overall synthesis involves eight steps, resulting in a 30% overall yield and 90% enantiomeric excess .
Industrial Production Methods
Industrial production methods for ®-5-Isopropylcarbonyloxymethyl Tolterodine typically involve large-scale synthesis using the same lithiation/borylation-protodeboronation methodology. The process is scaled up to ensure consistent yield and purity, with stringent quality control measures in place to maintain the enantiomeric purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylcarbonyloxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include the N-oxide derivative from oxidation, the amine form from reduction, and various substituted derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
®-5-Isopropylcarbonyloxymethyl Tolterodine has a wide range of scientific research applications:
Mécanisme D'action
®-5-Isopropylcarbonyloxymethyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes . This antagonism inhibits bladder contraction, decreases detrusor pressure, and leads to incomplete emptying of the bladder . The compound and its active metabolite, 5-hydroxymethyl tolterodine, both exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist with similar therapeutic applications.
Darifenacin: A muscarinic receptor antagonist with a higher selectivity for the M3 receptor.
Uniqueness
®-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its high enantioselectivity and specific action on both M2 and M3 muscarinic receptors. This dual action provides a balanced therapeutic effect, reducing bladder contractions while minimizing side effects .
Activité Biologique
(R)-5-Isopropylcarbonyloxymethyl Tolterodine is a derivative of tolterodine, a well-known muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB). This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and clinical efficacy through various studies and data.
Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, act as competitive antagonists at muscarinic acetylcholine receptors (M1-M5), particularly M2 and M3 subtypes. This antagonism inhibits bladder contraction and reduces detrusor pressure, leading to decreased urinary urgency and frequency. The specific actions include:
- Inhibition of Bladder Contraction: By blocking muscarinic receptors, tolterodine decreases the contractile response of the bladder.
- Reduction in Detrusor Pressure: This results in increased residual urine volume, which is beneficial for patients with OAB.
Pharmacokinetics
Tolterodine is administered orally and undergoes extensive hepatic metabolism. Key pharmacokinetic parameters include:
- Absorption: Approximately 77% of an oral dose is absorbed.
- Metabolism: Primarily occurs in the liver, yielding the active metabolite 5-hydroxymethyl tolterodine.
- Half-life: The elimination half-life is approximately 2-3 hours for tolterodine and longer for its metabolite.
- Protein Binding: High protein binding (~96.3%) indicates significant distribution in plasma.
Efficacy in Clinical Studies
Recent clinical studies have demonstrated the effectiveness of tolterodine in treating OAB. A notable study compared tolterodine with a belladonna mixture in children with OAB:
- Study Design: 668 cases were analyzed, with participants receiving either tolterodine or a belladonna mixture.
- Results:
- Symptoms resolved or significantly improved in 80% of the tolterodine group versus 37% in the belladonna group (p<0.000).
- Anticholinergic side effects were reported in only 2% of the tolterodine group compared to 69% in the belladonna group.
Parameter | Tolterodine Group | Belladonna Group |
---|---|---|
Symptom Improvement Rate | 80% | 37% |
Anticholinergic Side Effects | 2% | 69% |
Case Studies
Several case studies highlight the therapeutic benefits and safety profile of tolterodine:
-
Pediatric Cases:
- In a cohort of children with OAB, rapid symptom resolution was observed within 4-5 days for those with a disease duration of less than one month.
- Long-term therapy was required for some patients, but no serious safety concerns were noted.
-
Adult Populations:
- In adults, tolterodine has shown significant improvement in quality of life measures related to urinary function.
- Patients reported a decrease in urgency episodes and nocturia.
Side Effects and Tolerability
Tolterodine is generally well-tolerated; however, some common side effects include:
- Dry mouth
- Constipation
- Dizziness
The incidence of these side effects is notably lower compared to other anticholinergic agents used for similar indications.
Propriétés
Numéro CAS |
1380491-70-2 |
---|---|
Formule moléculaire |
C26H37NO3 |
Poids moléculaire |
411.586 |
Nom IUPAC |
[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 |
Clé InChI |
UEMMFPSHISRHIK-HSZRJFAPSA-N |
SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Synonymes |
2-Methyl-propanoic Acid [3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.